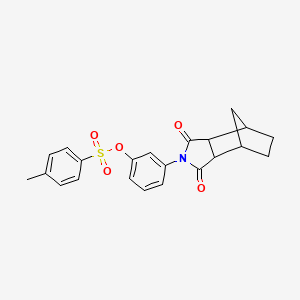![molecular formula C21H14ClN3O4 B11678406 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-chloro-3-nitrobenzamide](/img/structure/B11678406.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-chloro-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1,3-benzoxazol-2-il)-2-metilfenil]-4-cloro-3-nitrobenzamida es un compuesto orgánico complejo que pertenece a la clase de derivados de benzoxazol. Los compuestos de benzoxazol son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[5-(1,3-benzoxazol-2-il)-2-metilfenil]-4-cloro-3-nitrobenzamida típicamente implica la ciclación de 2-aminofenol con aldehídos o cetonas apropiados bajo condiciones de reacción específicas. Un método común incluye el uso de catalizadores como nanocatalizadores, catalizadores metálicos o catalizadores de líquidos iónicos para facilitar la reacción . Las condiciones de reacción a menudo implican reflujo en solventes como etanol o dioxano para lograr altos rendimientos y pureza.
Métodos de Producción Industrial
La producción industrial de derivados de benzoxazol, incluyendo N-[5-(1,3-benzoxazol-2-il)-2-metilfenil]-4-cloro-3-nitrobenzamida, puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar la rentabilidad y la escalabilidad. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la reproducibilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[5-(1,3-benzoxazol-2-il)-2-metilfenil]-4-cloro-3-nitrobenzamida experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado usando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en las posiciones cloro y nitro.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno en medio ácido o básico.
Reducción: Borohidruro de sodio en etanol o hidruro de aluminio y litio en éter.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales Productos Formados
Oxidación: Formación de óxidos o derivados hidroxilados correspondientes.
Reducción: Formación de aminas o hidroxilaminas.
Sustitución: Formación de derivados de benzoxazol sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
N-[5-(1,3-benzoxazol-2-il)-2-metilfenil]-4-cloro-3-nitrobenzamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas y como un ligando en química de coordinación.
Biología: Investigado por sus posibles actividades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades, incluyendo el cáncer y las enfermedades infecciosas.
Industria: Utilizado en el desarrollo de tintes fluorescentes y blanqueadores ópticos.
Mecanismo De Acción
El mecanismo de acción de N-[5-(1,3-benzoxazol-2-il)-2-metilfenil]-4-cloro-3-nitrobenzamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. Por ejemplo, los derivados de benzoxazol han demostrado inhibir enzimas involucradas en el crecimiento microbiano y la proliferación de células cancerosas . Los objetivos moleculares y vías exactos pueden variar dependiendo de la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
Compuestos Similares
2-(1,3-benzoxazol-2-il)-5-(N,N-dietilamino)fenol: Conocido por sus propiedades fluorescentes y utilizado en la imagenología biológica.
2-fenil benzoxazol sulfonamida: Exhibe actividad antimicobacteriana y se utiliza en la investigación de la tuberculosis.
2-piperidina-benzoxazol sulfonamidas: Investigadas por su potencial como inhibidores enzimáticos y agentes antimicrobianos.
Singularidad
N-[5-(1,3-benzoxazol-2-il)-2-metilfenil]-4-cloro-3-nitrobenzamida destaca por su combinación única de un anillo de benzoxazol con una estructura de benzamida, junto con la presencia de sustituyentes cloro y nitro. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C21H14ClN3O4 |
|---|---|
Peso molecular |
407.8 g/mol |
Nombre IUPAC |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-chloro-3-nitrobenzamide |
InChI |
InChI=1S/C21H14ClN3O4/c1-12-6-7-14(21-24-16-4-2-3-5-19(16)29-21)10-17(12)23-20(26)13-8-9-15(22)18(11-13)25(27)28/h2-11H,1H3,(H,23,26) |
Clave InChI |
ILXYWTCQOTXZLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3',5'-dimethyl-1'-phenyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H,1'H-3,4'-bipyrazole-5-carbohydrazide](/img/structure/B11678324.png)

![(5E)-5-{[5-(2-Bromo-4-methylphenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11678344.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11678348.png)
![4-{[3-(1,3-Benzoxazol-2-yl)-4-hydroxyphenyl]carbamoyl}phenyl acetate](/img/structure/B11678353.png)
![(5Z)-5-[4-(2-bromoethoxy)-3-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678356.png)
![Acetic acid, 2-[[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio]-](/img/structure/B11678357.png)
![5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11678364.png)
![5-[(2E)-2-(3-methylbenzylidene)hydrazinyl]-1,2,4-triazin-3(2H)-one](/img/structure/B11678375.png)
![4-[(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11678381.png)
![2-methoxy-4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11678388.png)

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11678413.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11678419.png)
